molecular formula C16H13N3O2 B13863684 4-Methyl-5-phenyl-1-pyridin-3-ylpyrazole-3-carboxylic acid

4-Methyl-5-phenyl-1-pyridin-3-ylpyrazole-3-carboxylic acid

Cat. No.: B13863684
M. Wt: 279.29 g/mol
InChI Key: ZURBSCYOQIJMBQ-UHFFFAOYSA-N
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Description

4-Methyl-5-phenyl-1-pyridin-3-ylpyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile scaffolds in organic synthesis and medicinal chemistry . This compound is of interest due to its unique structure, which includes a pyrazole ring fused with a pyridine ring, making it a valuable molecule for various scientific research applications.

Preparation Methods

The synthesis of 4-Methyl-5-phenyl-1-pyridin-3-ylpyrazole-3-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with carbonyl compounds. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions . The reaction conditions often involve refluxing the reactants in ethanol or methanol for several hours. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Methyl-5-phenyl-1-pyridin-3-ylpyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-Methyl-5-phenyl-1-pyridin-3-ylpyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic systems.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: The compound is used in the development of agrochemicals and dyes due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-Methyl-5-phenyl-1-pyridin-3-ylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Comparison with Similar Compounds

4-Methyl-5-phenyl-1-pyridin-3-ylpyrazole-3-carboxylic acid can be compared with other pyrazole derivatives such as:

These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

4-methyl-5-phenyl-1-pyridin-3-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C16H13N3O2/c1-11-14(16(20)21)18-19(13-8-5-9-17-10-13)15(11)12-6-3-2-4-7-12/h2-10H,1H3,(H,20,21)

InChI Key

ZURBSCYOQIJMBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C(=O)O)C2=CN=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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